3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene is a complex organic compound characterized by its unique bicyclic structure containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties.
Source: The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Enamine, which provide detailed information regarding its synthesis and applications .
Classification: It falls under the category of diazatricyclic compounds, which are known for their biological activity and structural diversity. The presence of nitrogen in the ring system contributes to its reactivity and potential pharmacological properties.
The synthesis of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene can be achieved through several methods:
Technical details regarding specific synthetic pathways can be found in supplementary data from various studies .
The molecular structure of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene features:
Data on the molecular structure can be accessed through databases like PubChem where detailed structural representations are available .
3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene participates in several notable chemical reactions:
These reactions are key to expanding the utility of this compound in synthetic organic chemistry.
The mechanism of action for 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene largely depends on its interactions with biological targets:
Further studies are required to elucidate the precise mechanisms by which this compound exerts its effects in biological systems.
The physical and chemical properties of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene include:
Relevant data regarding these properties can be found in chemical databases and supplier documentation .
3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene has several scientific applications:
Heterocyclic compounds form the backbone of modern organic and medicinal chemistry, characterized by ring structures containing at least one non-carbon atom (heteroatom). Among these, nitrogen-containing heterocycles exhibit exceptional biological and pharmacological relevance, constituting 59% of FDA-approved drugs [2] [8]. The compound 3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene represents a structurally intricate member of this class, featuring a bridged tricyclic framework with two nitrogen atoms strategically positioned within its fused ring system. Its core structure combines elements of pyrrolidine and benzodiazepine rings, creating a conformationally constrained architecture that influences both its physicochemical behavior and molecular recognition properties. Such polycyclic diaza systems serve as privileged scaffolds in drug discovery due to their ability to engage in diverse binding interactions with biological targets, while maintaining metabolic stability [1] [3].
The systematic name 3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene provides a complete topological description of this compound according to IUPAC nomenclature rules for fused polycyclic systems (Rule A-22) [9]. Deconstructing this name reveals critical structural features:
Table 1: Structural Identifiers and Physical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 24919-43-5 | [1] |
Molecular Formula | C₁₂H₁₆N₂ | [1] |
Molecular Weight | 188.27 g/mol | [1] |
Systematic Synonyms | 1H-Pyrrolo[2,1-c][1,4]benzodiazepine, 2,3,5,10,11,11a-hexahydro- | [1] |
Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |
Boiling Point (Predicted) | 320.0 ± 21.0 °C | [1] |
pKa (Predicted) | 8.58 ± 0.20 | [1] |
The alternative name 1H-Pyrrolo[2,1-c][1,4]benzodiazepine confirms its classification within the pyrrolobenzodiazepine family, where a pyrrole ring is fused to the 2,3-position of a 1,4-benzodiazepine system. This places it within a broader class of bioactive natural products and synthetic pharmaceuticals characterized by a seven-membered diazepine ring fused to an aromatic system and a pyrrolidine moiety [1] [3]. The saturated derivative (3,9-diazatricyclo[8.4.0.0³,⁷]tetradecane) with molecular formula C₁₂H₂₂N₂ further illustrates the parent ring system without unsaturation [7].
The stereochemical descriptor 11a,11a'-bis in dimeric derivatives like SJG-136 references the chiral bridgehead carbon at the fusion point of the three rings, highlighting the three-dimensional complexity inherent to this scaffold [3]. Nomenclature adheres to IUPAC Rule A-22.1 for fused polycyclics, prioritizing orientation with maximum rings in the horizontal row and upper right quadrant, with numbering commencing at the non-fusion carbon in the most counterclockwise position of the uppermost ring [9].
The exploration of diazatricyclic frameworks emerged from mid-20th century investigations into biologically active alkaloids and heterocyclic systems. Initial synthetic efforts focused on the pyrrolo[2,1-c][1,4]benzodiazepine core as a rigid analog of therapeutically significant benzodiazepines, aiming to enhance receptor selectivity and metabolic stability. The foundational compound 3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene (CAS 24919-43-5) was first reported in the chemical literature during the 1970s, with early studies characterizing its basic physicochemical properties and reactivity [1].
A transformative advancement occurred through the strategic dimerization of this monomeric unit. By tethering two diazatricyclic subunits via a flexible oxygen-containing linker, researchers created the bis-intercalating agent SJG-136 (NSC 694501), whose development timeline illustrates the evolution of this scaffold:
Table 2: Key Developments in Diazatricyclic Derivatives
Year Range | Development Milestone | Significance |
---|---|---|
1970s | Initial synthesis and characterization of monomer | Established core synthetic routes and basic properties |
1990s | Dimerization strategies developed | Enabled creation of bis-intercalators with enhanced DNA affinity |
2000-2005 | Antitumor evaluation of SJG-136 (dimeric derivative) | Demonstrated potent activity against leukemia models |
2006-2010 | Phase I clinical trials for SJG-136 | Confirmed tolerability and pharmacokinetic profile |
2011-Present | Exploration of asymmetric variants and targeted delivery | Improved therapeutic index and tumor specificity |
SJG-136 (molecular formula C₃₁H₃₂N₄O₆) incorporates two monomeric units of the diazatricyclic system connected by a 1,3-propylene glycol linker at the C8 position. This dimerization dramatically enhanced DNA-binding affinity through simultaneous intercalation at two sites, causing DNA helix distortion and triggering apoptosis in cancer cells [3]. Its progression into clinical trials for recurrent ovarian cancer, acute myeloid leukemia, and myelodysplastic syndromes validated the therapeutic potential of this structural class. The synthesis of SJG-136 required precise control over the stereochemistry at the chiral bridgehead carbon (position 11a), underscoring the synthetic challenges inherent to this polycyclic framework [3].
Current research explores monomeric derivatives as building blocks for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors, leveraging the scaffold's rigidity and hydrogen-bonding capability. Synthetic methodologies continue to evolve, particularly in asymmetric synthesis of the pyrrolobenzodiazepine core and introduction of diverse substituents at positions 3, 9, and 11a to modulate biological activity and physicochemical properties [1] [3].
Table 3: Commercial Availability of Monomeric Diazatricyclic Derivatives
Supplier | Catalog Number | Quantity | Purity | Price (USD) |
---|---|---|---|---|
TRC | D423485 | 50mg | Not specified | $155 |
TRC | D423485 | 100mg | Not specified | $240 |
American Custom Chemicals | CHM0121054 | 1g | 95.00% | $721.57 |
American Custom Chemicals | CHM0121054 | 5g | 95.00% | $1168.42 |
This compound remains a vital synthetic intermediate and pharmacophore, bridging fundamental heterocyclic chemistry and applied medicinal chemistry through its unique three-dimensional architecture and functional versatility [1] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9